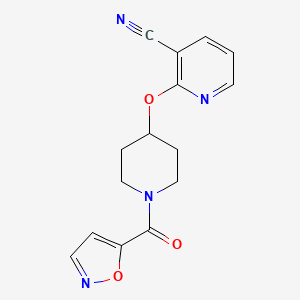

2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Description

Properties

IUPAC Name |

2-[1-(1,2-oxazole-5-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c16-10-11-2-1-6-17-14(11)21-12-4-8-19(9-5-12)15(20)13-3-7-18-22-13/h1-3,6-7,12H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPBFWUMBLWEDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized isoxazole derivatives, while reduction can produce reduced piperidine derivatives.

Scientific Research Applications

Recent studies have highlighted the biological significance of compounds containing isoxazole and piperidine structures. These compounds have been evaluated for various pharmacological activities, including:

-

Antiviral Activity :

- A series of isoxazol-4-carboxy piperidyl derivatives were synthesized and tested against the influenza virus, showing promising antiviral properties. Compounds similar to 2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile may exhibit similar mechanisms of action by targeting viral nucleoproteins, thereby inhibiting viral replication in vitro .

- CNS Disorders :

- Anticancer Activity :

Case Study 1: Antiviral Screening

A study investigated a range of isoxazol derivatives against influenza A viruses. Among the synthesized compounds, some exhibited significantly lower EC50 values compared to standard antiviral drugs, suggesting that modifications in the piperidine structure could enhance antiviral efficacy .

Case Study 2: CNS Modulation

Research has indicated that isoxazole-containing compounds can act as allosteric modulators at GPCRs, which are implicated in numerous neurological conditions. The ability of these compounds to selectively target specific receptor subtypes could lead to new treatments for disorders such as depression or anxiety .

Mechanism of Action

The mechanism of action of 2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity, while the nicotinonitrile group can influence its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, piperidine-containing molecules, and nicotinonitrile analogs. These compounds share structural similarities but may differ in their specific functional groups and overall activity .

Uniqueness

What sets 2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a novel derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes an isoxazole moiety, a piperidine ring, and a nitrile group attached to a nicotinic framework. This combination is believed to enhance its biological activity through multiple pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features show significant antibacterial effects. The presence of the isoxazole ring may contribute to this activity by interacting with bacterial enzymes or membranes .

- Anticancer Potential : Isoxazole derivatives are often explored for their anticancer properties. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis .

- Neuroprotective Effects : Some studies on related compounds indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Mechanisms may involve the modulation of neurotransmitter release and reduction of oxidative stress .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes, similar to other piperidine derivatives that target kinases and phosphatases.

- Receptor Modulation : It could interact with nicotinic acetylcholine receptors, potentially influencing neurotransmission and offering therapeutic benefits in cognitive disorders .

- Induction of Apoptosis : The cytotoxic effects observed in cancer cell lines suggest that it may promote programmed cell death through mitochondrial pathways.

Case Studies and Research Findings

Q & A

Q. What are the recommended methods for synthesizing 2-((1-(Isoxazole-5-carbonyl)piperidin-4-yl)oxy)nicotinonitrile, and how is structural confirmation achieved?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as coupling the isoxazole-5-carbonyl moiety to a piperidine scaffold, followed by nucleophilic substitution with nicotinonitrile. A Mo(CO)6-mediated rearrangement strategy (used in analogous heterocycles) can optimize yields for structurally complex intermediates . Post-synthesis, structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments (e.g., piperidinyl protons at δ 2.5–3.5 ppm, isoxazole carbons at ~160 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- Elemental Analysis : Validates purity (>95%) and stoichiometry .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity; gradient elution (e.g., acetonitrile/water) resolves impurities .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding pharmacophore orientation (e.g., piperidine ring puckering and isoxazole planarity) .

- FT-IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2230 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

Methodological Answer:

- Substituent Variation : Replace the piperidine-4-yloxy group with other heterocycles (e.g., pyrimidine or imidazole) to modulate steric/electronic effects. Evidence from analogous dihydropyrimidine-5-carbonitriles shows substituents at the 1, 2, and 6 positions significantly alter biological activity .

- Bioisosteric Replacement : Substitute the isoxazole-5-carbonyl group with thiophene or pyrazole carboxamides to enhance metabolic stability .

- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability, CYP450 inhibition) to prioritize derivatives with favorable ADME properties .

Q. How should researchers address contradictory biological activity data across assays?

Methodological Answer:

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal Assays : Confirm activity using multiple methods (e.g., SPR for binding affinity vs. functional cellular assays) .

- Data Normalization : Control for batch effects (e.g., solvent lot variability) using internal standards like staurosporine for cytotoxicity .

Q. What strategies optimize reaction conditions for synthesizing analogs with improved yield?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions; benzene/methylene chloride mixtures improve solubility of hydrophobic intermediates .

- Catalyst Optimization : Employ Pd-based catalysts for cross-couplings (e.g., Suzuki-Miyaura for aryl substitutions) .

- Temperature Control : Maintain ≤0°C for acid-sensitive steps (e.g., nitrile formation) to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.